2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a fused heterocyclic compound featuring a triazolo[3,4-b]thiadiazole core linked to a substituted aniline moiety. The triazolothiadiazole system combines a 1,2,4-triazole and 1,3,4-thiadiazole ring, conferring unique electronic and steric properties. The methyl group at position 2 and the aniline substituent at position 5 of the aromatic ring modulate its physicochemical and biological behavior.
Fused triazolothiadiazoles are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and vasodilatory effects, attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
2-methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXRYQGBOVPKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole and thiadiazole exhibit significant antimicrobial properties. Specifically, compounds containing the triazolo-thiadiazole framework have shown efficacy against various bacterial strains. For instance:
- Study Findings : A compound similar to 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline displayed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like Oxytetracycline .
Anticancer Properties
The triazolo-thiadiazole derivatives have been investigated for their potential anticancer effects.
- Mechanism : These compounds may inhibit specific kinases involved in cancer cell proliferation. For example, a related structure was found to exhibit cytotoxic activity against HT29 colorectal cancer cells by inhibiting phospholipid-dependent kinase 1 .
Anti-inflammatory and Analgesic Effects
Compounds with a similar structure have been reported to possess anti-inflammatory and analgesic properties.
- Research Insights : The structural modification of triazole derivatives has led to the discovery of compounds that can effectively reduce inflammation and pain in preclinical models .
Herbicidal Activity
The unique chemical structure of this compound suggests potential applications in agriculture as herbicides.
- Case Studies : Research indicates that certain triazole derivatives can inhibit plant growth by targeting specific biochemical pathways involved in plant metabolism .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility enables the development of numerous derivatives with tailored biological activities.
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Cyclization Reaction | Ethyl chloroacetate + hydrazine | 75 |
| Substitution Reaction | Aromatic amines + thioketones | 80 |
Mechanism of Action
The mechanism of action of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents on the triazolothiadiazole core or the aromatic ring. These modifications influence solubility, reactivity, and bioactivity:
Table 1: Substituent Effects on Triazolothiadiazole Derivatives
Bioactivity Trends
- Vasodilatory Activity : Pyridyl-substituted triazolothiadiazoles () show potent vasodilation, likely due to electron-deficient aromatic systems enhancing target binding .
- Antimicrobial Effects : Bulky substituents like α-naphthyl () improve activity against Gram-positive bacteria (MIC: 8–32 μg/mL) by enhancing hydrophobic interactions .
- Lipophilicity vs. Solubility : Methyl and naphthyl groups increase lipophilicity, favoring membrane penetration but reducing aqueous solubility. Methoxy and hydroxyl groups balance this via polar interactions .
Electronic and Steric Considerations
- Electron-Withdrawing Groups (Pyridyl) : Increase electrophilicity, improving interactions with biological nucleophiles (e.g., enzymes) .
Biological Activity
2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a complex heterocyclic compound that integrates triazole and thiadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula for this compound is C11H11N5S. The presence of both triazole and thiadiazole rings contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Properties
Several studies have indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial activities. For example:
- Minimum Inhibitory Concentration (MIC) values for related thiadiazole compounds have shown effectiveness against various bacterial strains. In particular, derivatives with the 1,3,4-thiadiazole moiety have demonstrated enhanced activity compared to standard antibiotics .
Anticancer Activity
Recent research highlights the anticancer potential of this compound:
- In vitro studies have revealed that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes crucial for cancer cell proliferation.
- Binding Affinity : Molecular docking studies suggest that this compound may bind effectively to targets involved in critical signaling pathways related to tumor growth and survival.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-benzothiazolyl acetate | Benzothiazole with ethyl ester | Antimicrobial |
| Methyl 2-{6-chloro-3-oxo-2H,[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate | Triazole fused with pyridazine | Anticancer |
| 5-(benzothiazol-2-yl)-thieno[2,3-d]pyrimidine | Benzothiazole with thienopyrimidine | Antiviral |
Case Studies
Several case studies have documented the efficacy of related thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The study concluded that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity compared to standard treatments like streptomycin .
- Anticancer Screening : A comprehensive screening of various thiadiazole derivatives showed notable cytotoxicity against multiple cancer cell lines. The study identified key structural features that correlate with increased potency against specific tumors .
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. Key steps include:
- Condensation reactions : Using phosphorus oxychloride (POCl₃) to activate carbonyl groups for cyclization with triazole-thiol precursors .
- Cyclocondensation : Combining 4-amino-1,2,4-triazole-3-thiols with substituted carboxylic acids under reflux conditions (e.g., 16 hours in POCl₃) .
- Purification : Recrystallization from ethanol-dimethylformamide mixtures to improve yield (49% reported in similar syntheses) .
Q. Optimization strategies :
- Temperature control (e.g., 80–100°C) to balance reaction rate and side-product formation.
- Use of anhydrous solvents (e.g., ethanol, toluene) to prevent hydrolysis of intermediates .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H NMR and IR spectroscopy : To confirm functional groups (e.g., NH₂, C=S) and aromatic substitution patterns .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. Example data :
| Technique | Key Peaks/Observations |
|---|---|
| 1H NMR | δ 2.4 (s, 3H, CH₃), δ 6.8–7.5 (m, aromatic H) |
| IR | 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for triazolo-thiadiazole derivatives?
Discrepancies often arise from:
- Substituent effects : Minor structural changes (e.g., electron-withdrawing vs. donating groups) drastically alter bioactivity. For example, 3-adamantyl substituents enhance COX-2 selectivity over phenyl analogs .
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to ensure reproducibility .
Q. Mitigation strategies :
- Comparative SAR studies : Systematically vary substituents at the 3- and 6-positions and correlate with activity (e.g., 3,4-dimethoxyphenyl groups improve antifungal potency) .
- Dose-response curves : Quantify EC₅₀/IC₅₀ values to normalize potency across studies .
Q. What computational methods are used to predict the bioactivity of this compound?
- Molecular docking : Targets enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential by analyzing binding affinity (e.g., ΔG < −8 kcal/mol suggests strong inhibition) .
- QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
Case study : Docking simulations for triazolo-thiadiazoles with COX-2 (PDB: 5KIR) revealed hydrophobic interactions with Val523 and Ser530, explaining selectivity over COX-1 .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yield by 15–20% .
- Flow chemistry : Enables precise control of temperature and reagent mixing, minimizing side reactions .
Q. Data-driven example :
| Method | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Reflux in POCl₃ | 49% | 65% (with ZnCl₂) |
| Microwave-assisted | – | 70% |
Q. What are the key considerations for designing stability studies under physiological conditions?
- pH-dependent degradation : Test solubility and stability in buffers (pH 1.2–7.4) simulating gastrointestinal and plasma environments .
- Light/temperature sensitivity : Store samples in amber vials at −20°C to prevent photodegradation and thermal decomposition .
Q. Stability metrics :
| Condition | Degradation (%) | Half-life (t₁/₂) |
|---|---|---|
| pH 7.4, 37°C, 24h | <5% | >48h |
| UV light exposure | 15% | 12h |
Q. How do crystallographic data inform structural modifications for enhanced activity?
- Planarity analysis : The triazolo-thiadiazole core is planar (deviation <0.013 Å), facilitating π-π stacking with aromatic residues in target proteins .
- Intermolecular interactions : Weak C–H⋯π and hydrogen bonds (e.g., N–H⋯S) guide co-crystallization strategies for improved solubility .
Q. Structural insights :
- Dihedral angles between the core and substituents (e.g., 74.34° for a benzene ring) influence binding pocket compatibility .
Q. What in vitro assays are most relevant for evaluating antimicrobial activity?
- Broth microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 2× MIC .
Q. Activity data :
| Compound | MIC (μg/mL) | S. aureus | E. coli |
|---|---|---|---|
| Parent triazolo-thiadiazole | 8 | 32 | |
| 3,4-Dimethoxyphenyl analog | 2 | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
